N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride
Overview
Description
N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride is a complex organic compound belonging to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Mechanism of Action
Target of Action
CZC 54252 hydrochloride is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) . The IC50 values are 1.28 nM and 1.85 nM for wild-type and G2019S mutant forms of LRRK2, respectively . LRRK2 is a protein that plays a significant role in both neuronal and non-neuronal cells and is implicated in several diseases including Parkinson’s disease.
Mode of Action
CZC 54252 hydrochloride interacts with its target, LRRK2, by inhibiting its kinase activity. This inhibition is achieved through the compound’s ability to bind to the ATP-binding pocket of LRRK2, thereby preventing the transfer of phosphate groups to its substrates .
Biochemical Pathways
By inhibiting LRRK2, CZC 54252 hydrochloride may impact these pathways .
Pharmacokinetics
The compound is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies
Result of Action
CZC 54252 hydrochloride has been shown to attenuate neuronal injury induced by the G2019S LRRK2 mutant activity in primary human neurons . This suggests that the compound may have neuroprotective effects, particularly in the context of diseases like Parkinson’s where LRRK2 is implicated.
Biochemical Analysis
Biochemical Properties
CZC 54252 hydrochloride interacts with the enzyme LRRK2, both in its wild-type form and the G2019S variant . The nature of these interactions is inhibitory, with IC50 values of 1.28 nM for wild-type LRRK2 and 1.85 nM for G2019S LRRK2 .
Cellular Effects
CZC 54252 hydrochloride has been shown to attenuate G2019S LRRK2-induced human neuronal injury
Molecular Mechanism
The molecular mechanism of action of CZC 54252 hydrochloride involves binding to and inhibiting the activity of LRRK2 . This inhibition can lead to changes in gene expression and other downstream effects, although the specifics of these interactions are still being researched.
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride involves multiple steps. One common method includes the following steps :
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 2-chloro-5-nitropyrimidine with 2-methoxy-4-morpholin-4-ylaniline under specific conditions to form 5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidine.
Amination: The resulting compound undergoes amination with 2-aminophenylmethanesulfonamide to form the desired product.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride has several scientific research applications:
Comparison with Similar Compounds
N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride can be compared with other similar compounds such as:
Metoclopramide: A benzamide derivative used as an antiemetic and gastroprokinetic agent.
4-(Chloroacetyl)morpholine: A morpholine derivative used in organic synthesis.
The uniqueness of this compound lies in its specific structural features and its potential to target FAK1, which distinguishes it from other compounds in its class .
Properties
IUPAC Name |
N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCBHUPLQMUKAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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